molecular formula C27H33FN4O7 B14793582 Famitinib L-Malate

Famitinib L-Malate

Cat. No.: B14793582
M. Wt: 544.6 g/mol
InChI Key: JNDRBKCNKMZANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Famitinib L-Malate is synthesized through a series of chemical reactions involving multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Famitinib L-Malate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Famitinib L-Malate has a wide range of scientific research applications, including:

Properties

Molecular Formula

C27H33FN4O7

Molecular Weight

544.6 g/mol

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;2-hydroxybutanedioic acid

InChI

InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

JNDRBKCNKMZANY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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